1-Methoxybicyclo[2.2.2]oct-5-en-2-one is a bicyclic organic compound characterized by its unique bicyclo structure and the presence of a methoxy group. This compound is notable for its applications in organic synthesis and its role as an intermediate in the preparation of various complex organic molecules. The molecular formula of 1-methoxybicyclo[2.2.2]oct-5-en-2-one is with a molecular weight of approximately 164.20 g/mol. Its systematic IUPAC name reflects its structural components, indicating the presence of a methoxy group and a bicyclic framework.
The synthesis of 1-methoxybicyclo[2.2.2]oct-5-en-2-one can be achieved through various methods, including:
The synthetic routes often require specific reaction conditions, including temperature control, pressure adjustments, and the use of catalysts to facilitate the reactions effectively. For example, using strong acids or Lewis acids can significantly enhance reaction rates and yields during the Diels-Alder or aldol condensation processes.
The molecular structure of 1-methoxybicyclo[2.2.2]oct-5-en-2-one features a rigid bicyclic framework with a double bond at the 5-position and a methoxy substituent at the 1-position. The compound's structure can be represented using various notations:
InChI=1S/C10H12O/c1-11-10-4-3-8(5-6-10)7-9(10)12/h3,5,8H,4,6H2,1H3
COC12CCC(CC1C=CC2)C=O
The compound has a melting point range that varies based on purity and specific structural isomers but generally falls within typical ranges for similar bicyclic compounds.
1-Methoxybicyclo[2.2.2]oct-5-en-2-one can undergo several types of chemical reactions:
The reactivity of 1-methoxybicyclo[2.2.2]oct-5-en-2-one makes it a valuable intermediate in organic synthesis, particularly in constructing more complex structures through multi-step synthetic pathways.
The mechanism by which 1-methoxybicyclo[2.2.2]oct-5-en-2-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors:
The physical properties of 1-methoxybicyclo[2.2.2]oct-5-en-2-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.20 g/mol |
Boiling Point | Variable (depends on purity) |
Density | Approximate density values available in literature |
These properties play a crucial role in determining its behavior during reactions and applications in various fields.
1-Methoxybicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.:
CAS No.: 7362-34-7